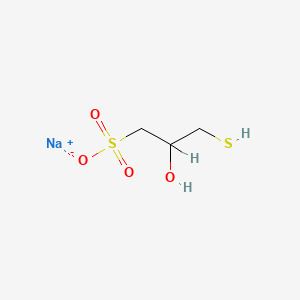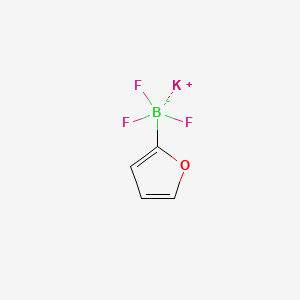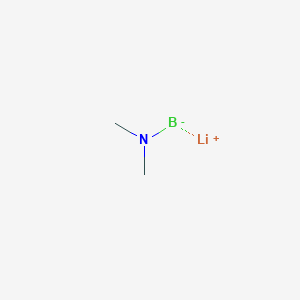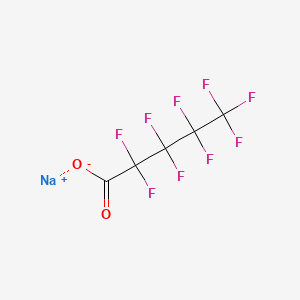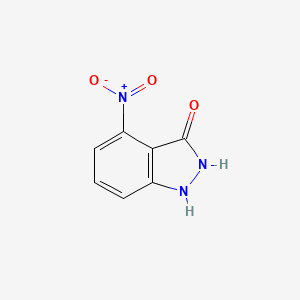![molecular formula C19H23BO3 B1604286 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 912569-55-2](/img/structure/B1604286.png)
4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane” is a compound with the molecular formula C12H17BO2 . It is also known as Phenylboronic acid pinacol ester . The molecular weight of this compound is 204.08 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and characterized using conventional methods . Another study reported the synthesis of a related compound through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
Aryl boronic acid esters, such as 4-(Diphenylamino)phenylboronic acid pinacol ester, are majorly used in organic synthesis . They can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane” include a molecular weight of 204.08 g/mol . Other properties such as bond lengths and bond angles have been studied using crystallographic analysis and DFT optimized structure calculation .Wissenschaftliche Forschungsanwendungen
Phosphitylation Agent
Compounds similar to “4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane” have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles. This process results in the formation of useful glycosyl donors and ligands .
Lignin Analysis
These compounds also serve as phosphitylation reagents to derivatize lignin samples for 31 P NMR analysis , which is crucial for detecting phenolic and condensed phenolic structures in lignins .
Crystal Growth
Derivatives of phenylboronic esters have been synthesized and used to grow single crystals from hexane and petroleum ether. This application is significant in materials science for creating structured materials .
Drug Research
In drug application research, boric acid compounds (which are related to the compound ) are typically used as enzyme inhibitors or specific ligand drugs. They have applications in treating tumors, microbial infections, and as components of anticancer drugs .
Wirkmechanismus
Target of Action
It is known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering . They have been used in the synthesis of anti-cancer drugs and in the regulation of insulin .
Mode of Action
Phenylboronic ester derivatives have been used in various chemical reactions, including borylation, hydroboration, and coupling with aryl iodides .
Biochemical Pathways
Phenylboronic ester derivatives have been used in various biochemical applications, including the glycosylation of insulin .
Pharmacokinetics
The compound’s molecular weight (12798 g/mol) and its physical properties such as boiling point (42-43 °C/50 mmHg) and density (0882 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
Phenylboronic ester derivatives have been used in the synthesis of anti-cancer drugs and in the regulation of insulin .
Action Environment
The compound’s stability at room temperature and its resistance to changes in ph and temperature during antioxidant assays suggest that it may be stable under a variety of environmental conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)17-13-9-8-10-15(17)14-21-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPMFYHICLWUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640297 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
CAS RN |
912569-55-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



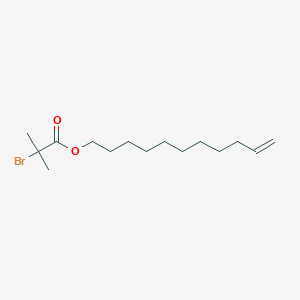

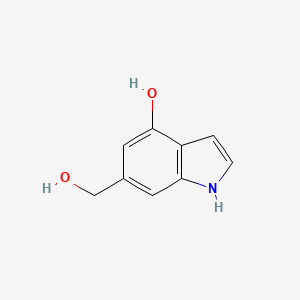
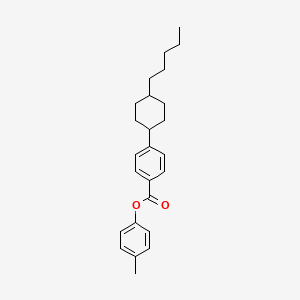

![3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B1604216.png)
